N-[3-(4-chlorophenoxy)-2-hydroxypropyl]-2-(2,4-difluorophenoxy)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[3-(4-chlorophenoxy)-2-hydroxypropyl]-2-(2,4-difluorophenoxy)acetamide, commonly known as CHF-5074, is a novel compound that has been synthesized for its potential therapeutic applications. CHF-5074 is a selective inhibitor of the pro-inflammatory cytokine interleukin-1β (IL-1β) and has shown promising results in preclinical studies for the treatment of various inflammatory and neurodegenerative diseases.
Mechanism of Action
CHF-5074 selectively inhibits the pro-inflammatory cytokine IL-1β, which is involved in the pathogenesis of various inflammatory and neurodegenerative diseases. IL-1β is released by activated immune cells and can cause inflammation, tissue damage, and neuronal death. By inhibiting IL-1β, CHF-5074 reduces inflammation and protects against neuronal damage.
Biochemical and Physiological Effects:
CHF-5074 has been shown to reduce inflammation and improve cognitive function in animal models of Alzheimer's disease. In addition, CHF-5074 has been shown to reduce inflammation and improve motor function in animal models of multiple sclerosis and rheumatoid arthritis.
Advantages and Limitations for Lab Experiments
One advantage of CHF-5074 is its selectivity for IL-1β, which reduces the risk of off-target effects. However, CHF-5074 has limited solubility in water, which can make it difficult to administer in vivo. In addition, CHF-5074 has not yet been tested in clinical trials, so its safety and efficacy in humans are not yet known.
Future Directions
Future research on CHF-5074 could focus on its potential therapeutic applications in other inflammatory and neurodegenerative diseases, as well as its safety and efficacy in clinical trials. In addition, research could focus on improving the solubility of CHF-5074 to make it easier to administer in vivo.
Synthesis Methods
CHF-5074 is synthesized using a multi-step process involving the reaction of 2,4-difluorophenol and 4-chlorophenol with 3-chloro-1,2-propanediol to form the intermediate 3-(4-chlorophenoxy)-2-hydroxypropyl-2,4-difluorophenol. The intermediate is then reacted with ethyl chloroacetate to form the final product, N-[3-(4-chlorophenoxy)-2-hydroxypropyl]-2-(2,4-difluorophenoxy)acetamide.
Scientific Research Applications
CHF-5074 has been extensively studied for its potential therapeutic applications in various inflammatory and neurodegenerative diseases, including Alzheimer's disease, multiple sclerosis, and rheumatoid arthritis. In preclinical studies, CHF-5074 has been shown to reduce inflammation and improve cognitive function in animal models of Alzheimer's disease.
properties
IUPAC Name |
N-[3-(4-chlorophenoxy)-2-hydroxypropyl]-2-(2,4-difluorophenoxy)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16ClF2NO4/c18-11-1-4-14(5-2-11)24-9-13(22)8-21-17(23)10-25-16-6-3-12(19)7-15(16)20/h1-7,13,22H,8-10H2,(H,21,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BMJNXGMZZAPRPV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1OCC(CNC(=O)COC2=C(C=C(C=C2)F)F)O)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16ClF2NO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
371.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.